1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H7FN2O3 and its molecular weight is 234.186. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid and its analogues demonstrate significant potential in antibacterial research. Studies have explored its structure-activity relationships, highlighting its efficacy against various bacteria. For instance, derivatives of this compound exhibited strong antibacterial activities in vitro, influenced by electron densities on specific atoms (Mu, Guo, & Zhang, 1989)(Mu, Guo, & Zhang, 1989). Further research synthesized and evaluated new series of compounds with this core structure, finding them effective against both gram-positive and gram-negative organisms (Nagawade, Khanna, Bhagwat, & Shinde, 2005)(Nagawade et al., 2005). Another study developed novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showing excellent in vitro and in vivo efficacy as antibacterial agents (Chu et al., 1986)(Chu et al., 1986).
Fluorescent Indicators
Research into fluorescent indicators for biological applications has also utilized derivatives of this compound. A study developed 4-oxo-4H-quinolizine-3-carboxylic acids, a related compound, as Mg2+-selective, fluorescent indicators. These indicators showed strong fluorescent responses to Mg2+ but not to Ca2+, highlighting their potential utility in bioimaging and cellular studies (Otten, London, & Levy, 2001)(Otten et al., 2001).
Antimicrobial and Antifungal Studies
The compound's analogues have been synthesized and evaluated for antimicrobial and antifungal activities. One study developed 4-thiazolidinones derivatives from a fluoroquinolone-based lead molecule, demonstrating potent antimicrobial properties (Patel & Patel, 2010)(Patel & Patel, 2010). Another research synthesized and evaluated N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} -2-(3-oxo-2, 3-dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides, demonstrating cytotoxic and antioxidant activities (Journals Iosr, Kolanpaka, & Gade, 2015)(Journals Iosr et al., 2015).
Anti-Cancer and Analgesic Activities
The compound's framework has been adapted for potential anti-cancer and analgesic applications. A study explored its derivatives for cytotoxic activity against cancer cells, with some showing significant potency (Naik, Mahanthesha, & Suresh, 2022)(Naik et al., 2022). Additionally, analgesic activities have been reported for compounds derived from this structure, as demonstrated in animal models (Menozzi et al., 1992)(Menozzi et al., 1992).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through electrophilic substitution, a common interaction observed in aromatic compounds like indole .
Biochemical Pathways
Related compounds such as indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Related compounds such as indole derivatives have been reported to exhibit a range of biological activities, suggesting that 1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid may also have diverse molecular and cellular effects .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-oxopyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMATXNXEMOXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665088 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.